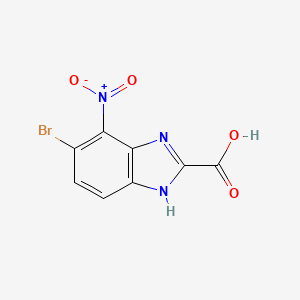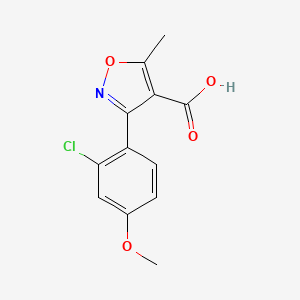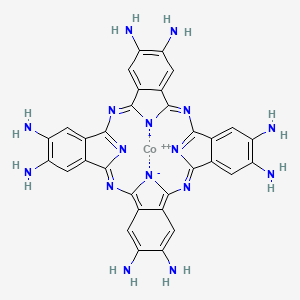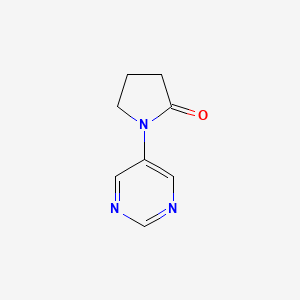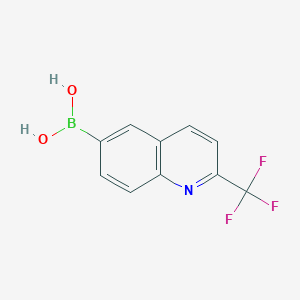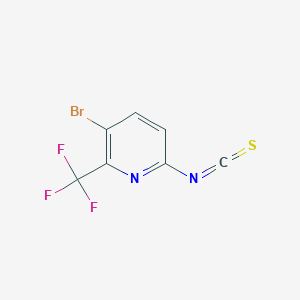
Trimethyl(3,4,5-trichlorophenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(3,4,5-trichlorophenyl)silane is an organosilicon compound with the molecular formula C9H11Cl3Si It is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 3,4,5-trichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3,4,5-trichlorophenyl)silane typically involves the reaction of 3,4,5-trichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3,4,5−Trichlorophenylmagnesium bromide+Trimethylchlorosilane→this compound+Magnesium bromide chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(3,4,5-trichlorophenyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The silicon atom in the compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Oxidation Reactions: Oxidation of the compound can lead to the formation of silanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Reduction Reactions: Products may include silanes with reduced functional groups.
Oxidation Reactions: Products include silanol derivatives and other oxidized forms of the compound.
Applications De Recherche Scientifique
Trimethyl(3,4,5-trichlorophenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Trimethyl(3,4,5-trichlorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include nucleophilic substitution, reduction, and oxidation, which enable the compound to modify other molecules and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Similar in structure but lacks the 3,4,5-trichlorophenyl group.
Trimethyl(phenyl)silane: Similar but without the chlorine atoms on the phenyl ring.
Trimethyl(3-chlorophenyl)silane: Similar but with fewer chlorine atoms on the phenyl ring.
Uniqueness
Trimethyl(3,4,5-trichlorophenyl)silane is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where such properties are desired.
Propriétés
Formule moléculaire |
C9H11Cl3Si |
|---|---|
Poids moléculaire |
253.6 g/mol |
Nom IUPAC |
trimethyl-(3,4,5-trichlorophenyl)silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-13(2,3)6-4-7(10)9(12)8(11)5-6/h4-5H,1-3H3 |
Clé InChI |
BTOFWTHCTNICBT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=C(C(=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




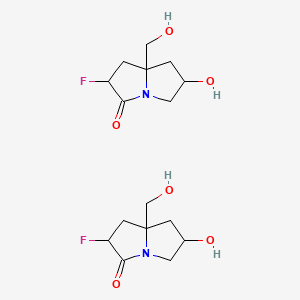
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

